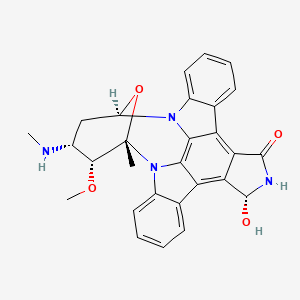
7-Hydroxystaurosporine
Übersicht
Beschreibung
7-Hydroxystaurosporine is a cell-permeable staurosporine derivative with anticancer activity . It belongs to the class of organic compounds known as indolocarbazoles, which are polycyclic aromatic compounds containing an indole fused to a carbazole .
Synthesis Analysis
The synthesis of staurosporine indolocarbazole alkaloid and its analogues, which include 7-Hydroxystaurosporine, has been a subject of research for years due to their promising compounds for treating cancer .Molecular Structure Analysis
The molecular formula of 7-Hydroxystaurosporine is C28H26N4O4. It has a molecular weight of 482.530 Da and a monoisotopic mass of 482.195404 Da .Physical And Chemical Properties Analysis
7-Hydroxystaurosporine has a density of 1.6±0.1 g/cm3, a boiling point of 705.7±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . It has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Cancer Research and Treatment
7-Hydroxystaurosporine (UCN-01) has been primarily researched for its applications in cancer treatment. Studies have shown its potential in enhancing the efficacy of chemotherapeutic agents.
- Enhancing Chemotherapy Efficacy : UCN-01 has been found to potentiate the cytotoxicity of camptothecin in human cancer cell lines, particularly against p53-defective tumors, suggesting a strategy for enhancing chemotherapeutic activity (Shao et al., 1997).
- Radiosensitizing Agent : UCN-01 has been identified as a radiosensitizing agent that inhibits the DNA damage checkpoint kinase hChk1, disrupting the G2 checkpoint in tumor cells and sensitizing them to genotoxic agents (Busby et al., 2000).
Targeting Protein Kinases
UCN-01's role as a protein kinase inhibitor has been a focal point of research, exploring its impact on various cellular processes.
- Inhibition of Protein Kinase C Isozymes : Research has demonstrated that UCN-01 differentially inhibits protein kinase C (PKC) isozymes, potentially contributing to its antitumor effects and its ability to influence signal transduction pathways (Seynaeve et al., 1994).
- Influence on Cell Cycle and Apoptosis : UCN-01's impact on cell cycle progression and apoptosis in cancer cells has been studied, with findings showing that it can induce apoptosis and affect G1 checkpoint function, important determinants of sensitivity to the drug (Sugiyama et al., 1999).
Interaction with Other Drugs
Interactions of UCN-01 with other drugs and their combined effects on cancer treatment have been explored in various studies.
- Synergistic Effects with Hormonal Agents : Studies have found that UCN-01, in combination with hormonal agents like danazol and mifepristone, can enhance cytotoxicity in hormone-responsive breast cancer cells (Yokoyama et al., 2000).
- Combination with Irinotecan : A Phase 1 study explored the combination of UCN-01 with irinotecan, focusing on determining the maximum-tolerated dose, toxicity, and anti-tumor activity, showing some preliminary evidence of efficacy (Fracasso et al., 2010).
Pharmacokinetics and Binding Properties
The pharmacokinetic properties of UCN-01 and its binding characteristics have been subjects of study, providing insights into its distribution and interaction with proteins in the body.
- Binding to α1-Acid Glycoprotein : Studies have shown UCN-01's high affinity binding to human α1-acid glycoprotein, influencing its pharmacokinetic profile and distribution in the body (Katsuki et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S,3R,4R,6R,18R)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18-,25-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCZSGKMGDDXIJ-HQCWYSJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@H](NC6=O)O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150238 | |
| Record name | 7-Hydroxystaurosporine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxystaurosporine | |
CAS RN |
112953-11-4 | |
| Record name | 7-Hydroxystaurosporine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112953114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxystaurosporine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01933 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-Hydroxystaurosporine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=638850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxystaurosporine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYSTAUROSPORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BU5H4V94A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



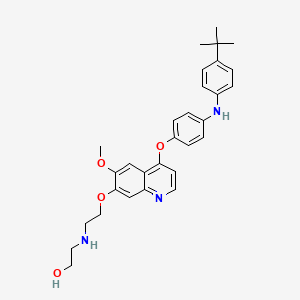
![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)
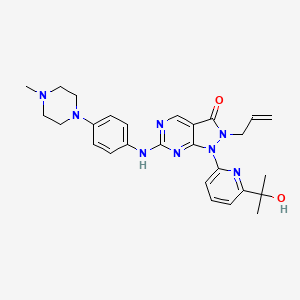
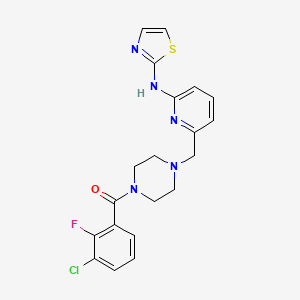
![6-[(E)-Hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B1683910.png)
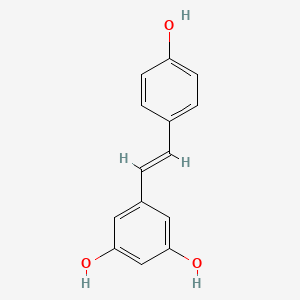
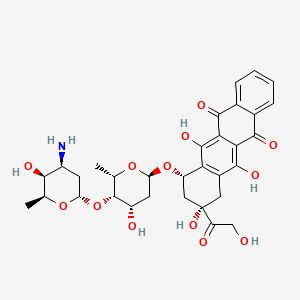
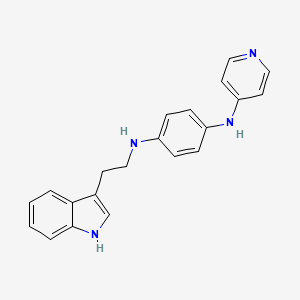
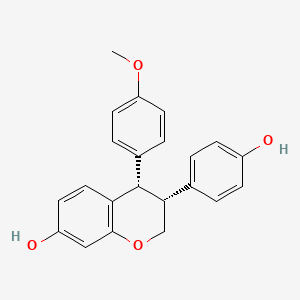
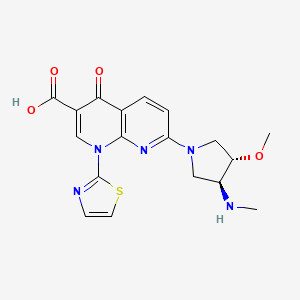
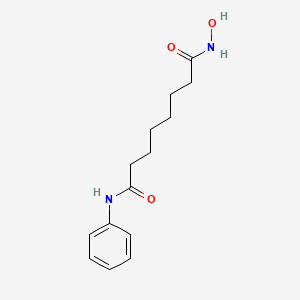
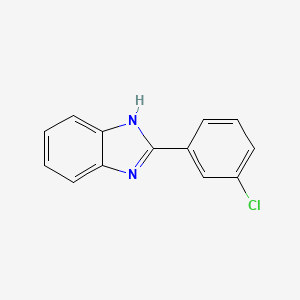
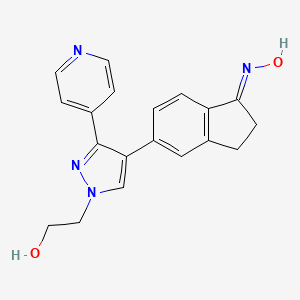
![alpha-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile](/img/structure/B1683924.png)